![molecular formula C12H20N2O3 B4184488 N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide, also known as TFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying various biological processes. In
Mécanisme D'action
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is an allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound binds to a site on TRPV1 that is distinct from the capsaicin-binding site, resulting in a potentiation of TRPV1 activity. The exact mechanism by which this compound modulates TRPV1 activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to increase the sensitivity of TRPV1 to capsaicin and other agonists, resulting in enhanced calcium influx. This compound has also been shown to potentiate the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the voltage-gated sodium channel (Nav1.7). In addition, this compound has been shown to inhibit the activity of the P2X7 receptor, a ligand-gated ion channel involved in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is a useful tool for studying various biological processes, particularly those involving ion channels and calcium signaling. This compound is relatively easy to synthesize and can be used in a wide range of experimental systems, including cell culture, electrophysiology, and in vivo animal models. However, this compound has some limitations, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are many potential future directions for research involving N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective TRPV1 modulators based on the structure of this compound. Another area of interest is the investigation of the role of TRPV1 in pain and inflammation, and the potential therapeutic applications of TRPV1 modulators in these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other ion channels and signaling pathways.
Applications De Recherche Scientifique
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been used in a wide range of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has also been used as a tool to study the role of calcium signaling in various biological processes.
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11-5-1-7-14(11)8-3-6-13-12(16)10-4-2-9-17-10/h10H,1-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOSWTFMSXVPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


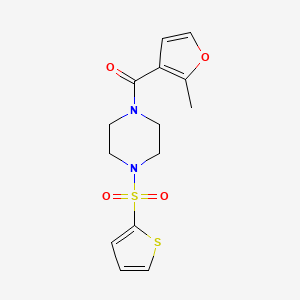
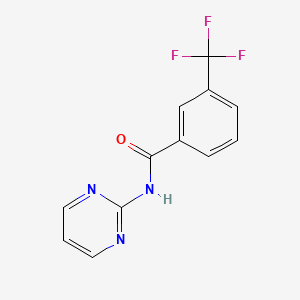
![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)
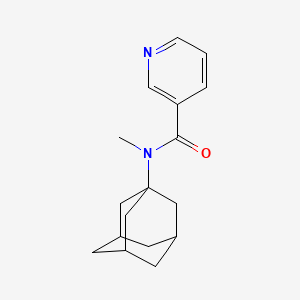
![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
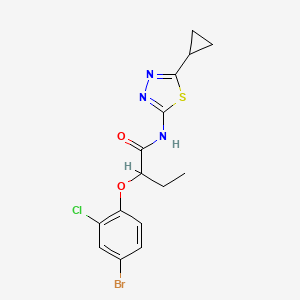
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)
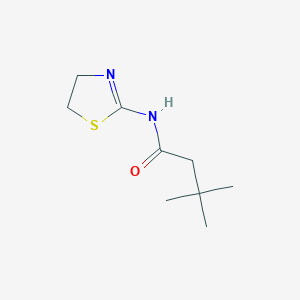
![3-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184472.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate](/img/structure/B4184489.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4184498.png)
